Valerylcarnitine (CAS 40225-14-7), also known as pentanoylcarnitine or n-C5-acylcarnitine, is a straight-chain, saturated short-chain acylcarnitine with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol [1]. In clinical chemistry, metabolomics, and analytical procurement, it serves as an indispensable high-purity reference standard. While it belongs to the broader C5-acylcarnitine class, its straight-chain aliphatic structure distinguishes it fundamentally from its branched-chain isomers. Procurement of the exact valerylcarnitine standard is driven by the critical need to calibrate ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and flow injection analysis (FIA-TMS) platforms, ensuring precise chromatographic retention time mapping and accurate isobaric resolution in complex biological matrices [2].
Generic substitution with mixed C5-acylcarnitine pools or using the more common isovalerylcarnitine (i-C5) as a proxy fails completely in analytical and diagnostic workflows [1]. Isobaric C5-acylcarnitines—including isovalerylcarnitine, pivaloylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine—share identical precursor masses (m/z 246.2) but represent entirely different metabolic states or exogenous interferences (such as pivalate-conjugated antibiotics) [2]. Without the pure, straight-chain valerylcarnitine standard, laboratories cannot establish the definitive retention time boundaries or specific collision-induced dissociation (CID) thresholds required to resolve these isomers. Substituting valerylcarnitine with a branched analog directly compromises the calibration of second-tier LC-MS/MS assays, leading to overlapping peaks, inaccurate quantitative structure-retention relationship (QSRR) models, and a high risk of false-positive biomarker identification [1].
In standardized UPLC-MS/MS separation protocols utilizing a C18 column, valerylcarnitine demonstrates a distinct rightward shift in elution time compared to its branched isomers [1]. When analyzing a mixed C5-acylcarnitine standard, valerylcarnitine elutes definitively as the final peak (Peak 4), clearly resolved from pivaloylcarnitine (Peak 1), 2-methylbutyrylcarnitine (Peak 2), and isovalerylcarnitine (Peak 3) [2].
| Evidence Dimension | Chromatographic elution order and retention time |
| Target Compound Data | Elutes as Peak 4 (terminal C5 isomer) |
| Comparator Or Baseline | Isovalerylcarnitine (elutes as Peak 3) and pivaloylcarnitine (Peak 1) |
| Quantified Difference | Baseline chromatographic resolution (Rs > 1.14) separating the straight-chain n-C5 from branched C5 isomers |
| Conditions | UPLC-MS/MS with C18 BEH column, methanol/water gradient |
Procurement of the pure valerylcarnitine standard is mandatory to define the terminal retention time boundary for C5-acylcarnitine isomer separation, preventing peak misassignment in diagnostic assays.
During collision-activated dissociation (CAD) in tandem mass spectrometry, the straight-chain structure of valerylcarnitine yields distinct daughter ions associated with the loss of C2 and C3 fragments via single C-C bond cleavages [1]. In direct contrast, these specific fragment losses are structurally restricted in branched-chain comparators like isovalerylcarnitine and 2-methylbutyrylcarnitine, resulting in vastly reduced abundances of these corresponding daughter ions [1].
| Evidence Dimension | CAD daughter ion abundance (C2 and C3 fragment loss) |
| Target Compound Data | High abundance of daughter ions from C2/C3 single bond cleavages |
| Comparator Or Baseline | Isovalerylcarnitine and 2-methylbutyrylcarnitine (highly reduced abundance of C2/C3 loss ions) |
| Quantified Difference | Distinct presence vs. near absence of C2/C3 cleavage fragments |
| Conditions | Tandem mass spectrometry (CAD) of methyl ester cations |
Allows analytical chemists to develop highly specific Multiple Reaction Monitoring (MRM) transitions that rely on structural fragmentation rather than solely on chromatography.
In high-throughput Flow Injection Analysis (FIA-TMS) where isomers co-elute, differentiation relies on precise product ion intensity ratios [1]. At a collision energy of -15 V for the transition m/z 246.2 > 187.1, valerylcarnitine, isovalerylcarnitine, and pivaloylcarnitine exhibit distinct reference ion scores [1]. Valerylcarnitine must be utilized as a baseline control standard to ensure that the mass spectrometer's algorithm correctly distinguishes the diagnostic i-C5 score from the p-C5 score without straight-chain interference [1].
| Evidence Dimension | Product ion intensity ratio (m/z 246.2 > 187.1) |
| Target Compound Data | Distinct n-C5 reference ion baseline score |
| Comparator Or Baseline | Pivaloylcarnitine (p-C5) and isovalerylcarnitine (i-C5) scores |
| Quantified Difference | Measurable divergence in product ion intensity ratios at -15 V collision energy |
| Conditions | FIA-TMS, transition m/z 246.2 > 187.1, collision energy -15 V |
Essential for clinical laboratories procuring standards to validate first-tier FIA-TMS screening algorithms and eliminate false positives caused by antibiotic interference.
Directly following from its distinct UPLC retention time (Peak 4), valerylcarnitine is procured to calibrate second-tier LC-MS/MS assays, ensuring baseline resolution of C5 isomers and eliminating false positives caused by pivalate-conjugated antibiotics[1].
Because of its definitive straight-chain elution profile, valerylcarnitine serves as an anchor standard in metabolomics to build predictive QSRR models, allowing laboratories to estimate the retention times of hundreds of other acylcarnitines without requiring individual standards for every compound [2].
Leveraging its unique CAD fragmentation pattern involving C2 and C3 losses, valerylcarnitine is utilized by analytical chemists to optimize collision energies and establish highly specific Multiple Reaction Monitoring (MRM) transitions that differentiate straight-chain from branched-chain acylcarnitines [3].